N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds, which contain one or more rings that contain atoms other than carbon (i.e., nitrogen, oxygen, sulfur, etc.) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar nitrogen-rich fused ring energetic compounds have been synthesized using the classic Dimroth rearrangement (DR) reaction .Scientific Research Applications
- Application : N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives were designed as FLT3 inhibitors. Specifically, compounds with the piperazine acetamide linkage demonstrated remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .
- Application : N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives can be synthesized via palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles under microwave irradiation .
- Application : Novel fused-ring energetic compounds, including N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives, were prepared. Their structure, thermal stability, and detonation performance were studied .
- Application : Molecular docking and dynamics studies were performed to predict how N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide derivatives bind to the FLT3 binding domain .
FLT3 Inhibition for Cancer Treatment
Microwave-Assisted Synthesis of Pyrazole Fused Heterocycles
Energetic Compounds for Propellants and Explosives
FLT3 Binding Domain Interaction Prediction
ADME (Absorption, Distribution, Metabolism, Excretion) Descriptors
Chemoinformatics and Structural Chemotypes
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of 3-acetylphenyl isothiocyanate with 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base to form the intermediate N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide. The intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "3-acetylphenyl isothiocyanate", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "Base", "Acetic anhydride" ], "Reaction": [ "Step 1: 3-acetylphenyl isothiocyanate is added to a solution of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine in the presence of a base such as triethylamine or pyridine.", "Step 2: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 3: The intermediate N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is obtained as a solid product and is isolated by filtration and washing with a suitable solvent such as ethanol or diethyl ether.", "Step 4: The intermediate is then treated with acetic anhydride in the presence of a base such as pyridine or triethylamine.", "Step 5: The reaction mixture is stirred at room temperature for several hours until completion.", "Step 6: The final product N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is obtained as a solid product and is isolated by filtration and washing with a suitable solvent such as ethanol or diethyl ether." ] } | |
CAS RN |
1207025-07-7 |
Product Name |
N-(3-acetylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C23H18N6O2S |
Molecular Weight |
442.5 |
IUPAC Name |
N-(3-acetylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H18N6O2S/c1-15(30)17-8-5-9-18(12-17)24-21(31)14-32-23-26-25-22-20-13-19(16-6-3-2-4-7-16)27-29(20)11-10-28(22)23/h2-13H,14H2,1H3,(H,24,31) |
InChI Key |
BTRWSOKRTPQRFT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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